Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)-
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Overview
Description
Ethyl®-3-bromo-2-methylpropanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group, a bromine atom, and a methyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Ethyl®-3-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxy-2-methylpropanoate or 3-amino-2-methylpropanoate can be formed.
Reduction: 3-bromo-2-methylpropanol.
Hydrolysis: 3-bromo-2-methylpropanoic acid and ethanol.
Scientific Research Applications
Ethyl®-3-bromo-2-methylpropanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl®-3-bromo-2-methylpropanoate primarily involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Ethyl®-3-bromo-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-methylbutanoate: Similar structure but with an additional carbon in the backbone.
Methyl 3-bromo-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Bromo-2-methylpropanoic acid: The corresponding carboxylic acid without the ester group.
Uniqueness: Ethyl®-3-bromo-2-methylpropanoate is unique due to its specific combination of an ethyl ester group and a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C6H11BrO2 |
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Molecular Weight |
195.05 g/mol |
IUPAC Name |
ethyl (2R)-3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
VTORDCJYLAYUQF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)CBr |
Canonical SMILES |
CCOC(=O)C(C)CBr |
Origin of Product |
United States |
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